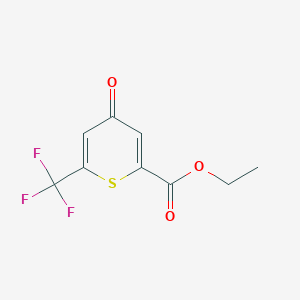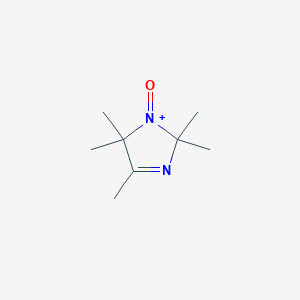
Ruthenium(III) nitrosyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(III) nitrosyl nitrate is a coordination compound with the formula Ru(NO)(NO3)3. It is known for its distinctive red-brown color and is commonly used as a precursor in the synthesis of various ruthenium-based catalysts and materials. This compound is particularly notable for its applications in catalysis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(III) nitrosyl nitrate can be synthesized through several methods. One common approach involves the reaction of ruthenium chloride (RuCl3) with nitric acid (HNO3) and nitrous acid (HNO2) under reflux conditions. The process typically involves the following steps:
- Dissolving RuCl3 in dilute HNO3.
- Gradually adding HNO2 solution under reflux conditions until the solution turns rose red, indicating the formation of ruthenium nitrosyl chloride.
- Removing excess chloride ions using silver nitrate (AgNO3) solution and filtering the mixture.
- Drying the resulting solution by distillation to obtain pure this compound solid .
Industrial Production Methods: Industrial production of this compound often involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Ruthenium(III) nitrosyl nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, often involving the use of reducing agents like sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of various coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Sodium borohydride and other reducing agents are frequently used.
Substitution: Ligand exchange reactions often involve the use of different ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state ruthenium compounds.
Reduction: Lower oxidation state ruthenium compounds.
Substitution: Various ruthenium coordination complexes with different ligands.
Scientific Research Applications
Ruthenium(III) nitrosyl nitrate has a wide range of applications in scientific research, including:
Biology: Ruthenium compounds are studied for their potential biological activities, including anticancer properties and enzyme inhibition.
Medicine: Research is ongoing into the use of ruthenium compounds in medical applications, particularly in cancer treatment due to their ability to interact with DNA and proteins.
Industry: It is used in the production of thick-film resistors and other electronic components.
Mechanism of Action
The mechanism of action of ruthenium(III) nitrosyl nitrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets such as enzymes and DNA, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its catalytic activity, enabling it to facilitate various chemical transformations .
Comparison with Similar Compounds
Ruthenium(III) nitrosyl nitrate can be compared with other ruthenium nitrosyl complexes, such as:
Ruthenium(II) nitrosyl complexes: These compounds have a lower oxidation state and different reactivity profiles.
Ruthenium(IV) nitrosyl complexes: These compounds have a higher oxidation state and are often more reactive.
Ruthenium nitrosyl chloride: This compound is similar in structure but contains chloride ligands instead of nitrate.
Uniqueness: this compound is unique due to its specific oxidation state and the presence of nitrate ligands, which confer distinct chemical properties and reactivity. Its ability to form stable coordination complexes and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
N4O10Ru-4 |
|---|---|
Molecular Weight |
317.1 g/mol |
IUPAC Name |
nitroxyl anion;ruthenium;trinitrate |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1; |
InChI Key |
KXNZEZJNRPNFBC-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru] |
physical_description |
Red-brown odorless crystals; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)

![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)





![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)




